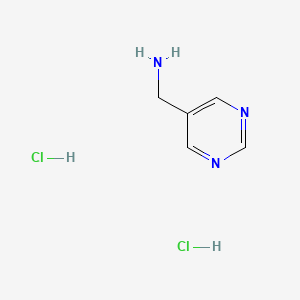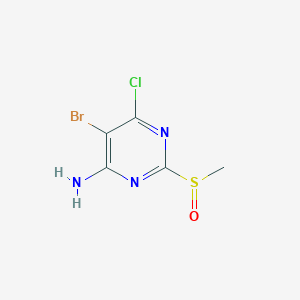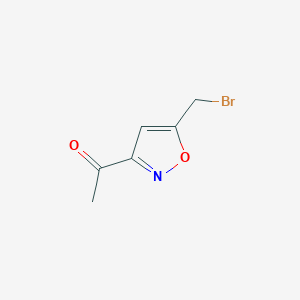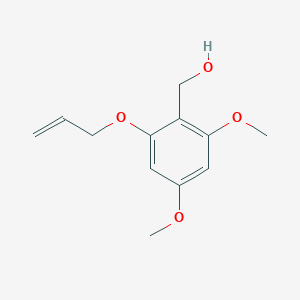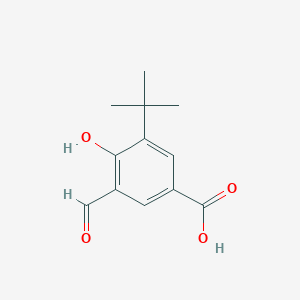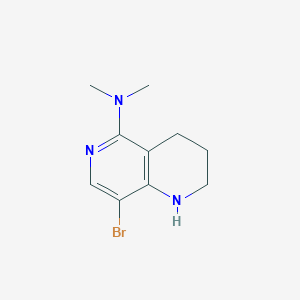
6-溴-3-氟-1H-吲唑
描述
“6-bromo-3-fluoro-1H-indazole” is a type of indazole derivative . Indazole derivatives are important heterocycles in drug molecules. They bear a variety of functional groups and display versatile biological activities .
Synthesis Analysis
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For example, a synergistic cobalt and copper catalytic system has been used to give 1H-indazoles .Molecular Structure Analysis
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They usually contain two tautomeric forms: 1H-indazole and 2H-indazole . Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .Chemical Reactions Analysis
Indazole derivatives have been evaluated for their inhibitory activity against various enzymes. For instance, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative was found to be a promising inhibitor, exhibiting good enzymatic inhibition .科学研究应用
化学转化与合成
6-溴-3-氟-1H-吲唑参与各种化学转化和合成过程。例如,3, 4-二氢-1-甲基-6-苯基-1, 4, 5-苯并三唑并环-2 (1H)-酮可以转化为 1H-吲唑衍生物,包括具有溴和氟取代的衍生物 (Fujimura 等,1984)。此外,3-溴-1H-吲唑可用于合成各种 3-单取代的 1H-吲唑衍生物 (Welch 等,1992)。
生物活性与应用
6-溴-3-氟-1H-吲唑在各种生物应用中显示出潜力。例如,已经发现一些吲唑,包括 6-溴-1H-吲唑,可以抑制具有抗菌特性的酶乳过氧化物酶 (LPO),这对于了解酶活性和在化妆品和农业等领域的潜在应用非常重要 (Köksal 和 Alım,2018)。此外,6-溴-1H-吲唑衍生物因其抗癌特性而受到探索,显示出作为新型抗癌剂的潜力 (Hoang 等,2022)。
材料科学与晶体学
在材料科学和晶体学领域,已经合成和表征了 6-溴-3-氟-1H-吲唑衍生物的结构特性。例如,已经对 6-溴-2-苯基-2H-吲唑衍生物的晶体和分子结构进行了研究 (Nan'ya 等,1987)。此类研究对于了解这些化合物的性质及其在各个行业的潜在应用至关重要。
作用机制
The mechanism of action of indazole derivatives is diverse, depending on their functional groups and targets. For example, some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μM, causing a block in the G0–G1 phase of the cell cycle .
未来方向
Indazole derivatives have exhibited a broad spectrum of pharmacological activities, and numerous methods have been developed to construct these heterocycles with better biological activities . Therefore, the future direction in this field could involve the development of novel indazole derivatives with enhanced biological activities and improved safety profiles.
生化分析
Biochemical Properties
6-bromo-3-fluoro-1H-indazole plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several key enzymes, including histone deacetylases and kinases . Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting histone deacetylases, 6-bromo-3-fluoro-1H-indazole can alter gene expression patterns, potentially leading to therapeutic effects in cancer and other diseases .
In addition to histone deacetylases, 6-bromo-3-fluoro-1H-indazole has been found to interact with various kinases, which are enzymes that catalyze the transfer of phosphate groups to specific substrates. These interactions can modulate signaling pathways involved in cell growth, differentiation, and apoptosis . The compound’s ability to inhibit or activate specific kinases makes it a valuable tool for studying cellular signaling mechanisms and developing targeted therapies.
Cellular Effects
The effects of 6-bromo-3-fluoro-1H-indazole on cellular processes are multifaceted. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting histone deacetylases, 6-bromo-3-fluoro-1H-indazole can induce changes in gene expression that promote cell cycle arrest and apoptosis in cancer cells . This makes it a promising candidate for anticancer therapy.
Furthermore, 6-bromo-3-fluoro-1H-indazole has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic flux within cells. The compound’s impact on cell signaling pathways, such as the mitogen-activated protein kinase pathway, further underscores its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 6-bromo-3-fluoro-1H-indazole involves its interactions with specific biomolecules, leading to changes in enzyme activity and gene expression . One of the primary mechanisms is the inhibition of histone deacetylases, which results in increased acetylation of histone proteins and subsequent changes in chromatin structure and gene expression . This can lead to the activation of tumor suppressor genes and the repression of oncogenes, thereby inhibiting cancer cell proliferation.
Additionally, 6-bromo-3-fluoro-1H-indazole can bind to the active sites of kinases, either inhibiting or activating their enzymatic activity . This modulation of kinase activity can alter downstream signaling pathways, affecting various cellular processes such as cell growth, differentiation, and apoptosis. The compound’s ability to influence multiple molecular targets highlights its potential as a versatile therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-bromo-3-fluoro-1H-indazole have been studied over different time periods to understand its stability, degradation, and long-term impact on cellular function . Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, reducing its efficacy .
Long-term studies have also revealed that 6-bromo-3-fluoro-1H-indazole can have sustained effects on cellular function, particularly in cancer cells . Continuous treatment with the compound has been shown to maintain its inhibitory effects on histone deacetylases and kinases, leading to prolonged changes in gene expression and cell signaling pathways . These findings suggest that 6-bromo-3-fluoro-1H-indazole can be an effective long-term therapeutic agent.
Dosage Effects in Animal Models
The effects of 6-bromo-3-fluoro-1H-indazole vary with different dosages in animal models . At lower doses, the compound has been shown to exert therapeutic effects without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.
In animal models of cancer, 6-bromo-3-fluoro-1H-indazole has demonstrated dose-dependent antitumor activity . Lower doses have been effective in inhibiting tumor growth and inducing apoptosis in cancer cells, while higher doses have shown increased efficacy but also higher toxicity . These studies underscore the need for careful dose optimization in the development of 6-bromo-3-fluoro-1H-indazole as a therapeutic agent.
Metabolic Pathways
6-bromo-3-fluoro-1H-indazole is involved in several metabolic pathways, interacting with various enzymes and cofactors . One of the key pathways is its interaction with histone deacetylases, which plays a crucial role in regulating gene expression and cellular metabolism . By inhibiting these enzymes, the compound can alter the acetylation status of histone proteins, leading to changes in chromatin structure and gene expression .
Additionally, 6-bromo-3-fluoro-1H-indazole has been found to interact with metabolic enzymes involved in glycolysis and the tricarboxylic acid cycle . These interactions can affect the levels of key metabolites and the overall metabolic flux within cells . The compound’s ability to modulate multiple metabolic pathways highlights its potential as a therapeutic agent with diverse biological effects.
Transport and Distribution
The transport and distribution of 6-bromo-3-fluoro-1H-indazole within cells and tissues are mediated by various transporters and binding proteins . Studies have shown that the compound can be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, 6-bromo-3-fluoro-1H-indazole can bind to specific proteins, facilitating its distribution to different cellular compartments .
In tissues, the compound has been observed to accumulate in specific organs, such as the liver and kidneys . This distribution pattern is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins . Understanding the transport and distribution of 6-bromo-3-fluoro-1H-indazole is crucial for optimizing its therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 6-bromo-3-fluoro-1H-indazole plays a significant role in its activity and function . The compound has been found to localize primarily in the nucleus, where it interacts with histone deacetylases and other nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus .
In addition to the nucleus, 6-bromo-3-fluoro-1H-indazole has also been observed in other subcellular compartments, such as the cytoplasm and mitochondria . These localizations are associated with the compound’s interactions with various enzymes and proteins involved in cellular metabolism and signaling . The subcellular localization of 6-bromo-3-fluoro-1H-indazole is a key factor in determining its biological activity and therapeutic potential.
属性
IUPAC Name |
6-bromo-3-fluoro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)10-11-7(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYZNTLRAJVNQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


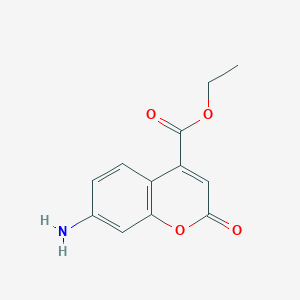
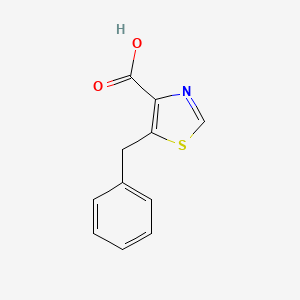
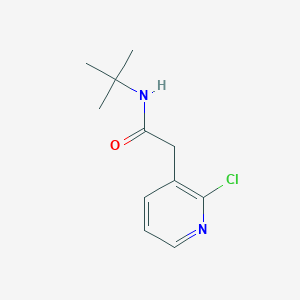
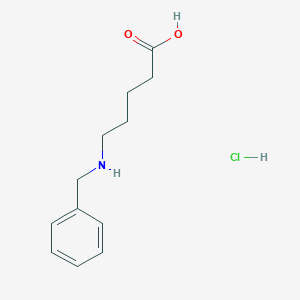
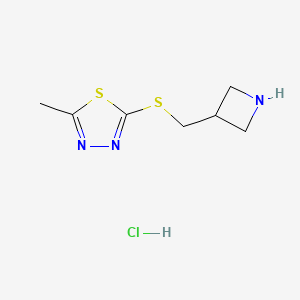
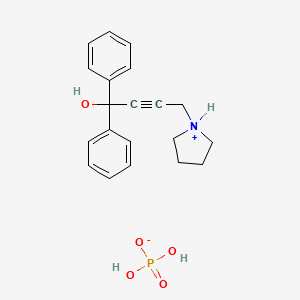
![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)
